5-(4-Chlorobutyl)hydantoin

Descripción general

Descripción

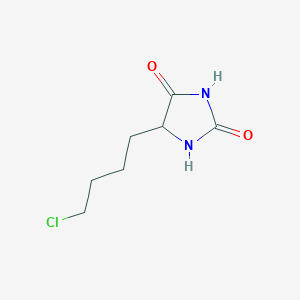

5-(4-Chlorobutyl)hydantoin is a chemical compound with the molecular formula C7H11ClN2O2. It is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobutyl)hydantoin typically involves the reaction of hydantoin with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial-scale recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Chlorobutyl)hydantoin undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives of hydantoin.

Oxidation Reactions: Products include oxides and carboxylic acids.

Reduction Reactions: Products include alcohols and amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(4-Chlorobutyl)hydantoin serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance therapeutic efficacy. For instance, derivatives of hydantoin have been explored for their anti-inflammatory and analgesic properties, with some compounds showing significant inhibitory activity against enzymes like lipoxygenase-5 (LOX-5) .

Case Study: Antitumor Activity

Research has demonstrated that hydantoin derivatives exhibit considerable antitumor activity. A study on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives revealed their ability to reduce cell proliferation and induce apoptosis in human breast cancer cells (MDA-MB-231). The compounds significantly decreased cell survival rates and inhibited migration capacity .

Agricultural Chemicals

In agriculture, this compound is utilized as a plant growth regulator. Its application helps improve crop yields and enhances resistance to pests, contributing to sustainable agricultural practices. The compound's ability to modulate plant growth makes it valuable in the formulation of agrochemicals.

Polymer Chemistry

The compound is incorporated into polymer formulations to improve properties such as thermal stability and mechanical strength. This is particularly beneficial in producing high-performance materials. For example, research has demonstrated that quaternized hydantoin-based N-chloramines can be integrated into silicone polymers to create antibacterial surfaces on textiles .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various techniques, aiding in the detection and quantification of other chemical species in complex mixtures. Its reactive nature allows for the development of sensitive analytical methods.

Cosmetic Formulations

Due to its antimicrobial properties, this compound is suitable for use in cosmetic products. It helps preserve formulations and improve skin health, which is increasingly important in the beauty industry.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-(4-Chlorobutyl)hydantoin involves its interaction with biological molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include enzymes with nucleophilic active sites and DNA .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Bromobutyl)hydantoin

- 5-(4-Iodobutyl)hydantoin

- 5-(4-Methylbutyl)hydantoin

Comparison

5-(4-Chlorobutyl)hydantoin is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine and iodine analogs, it is less reactive but more stable. The methyl analog lacks the halogen functionality, making it less versatile in chemical reactions .

Actividad Biológica

5-(4-Chlorobutyl)hydantoin is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing findings from various studies, and presents data tables and relevant case studies.

Chemical Profile

- Chemical Formula : C7H11ClN2O2

- Molecular Weight : 178.63 g/mol

- CAS Number : 229807

The biological activity of hydantoin derivatives, including this compound, is primarily attributed to their ability to interact with bacterial membranes. These compounds can disrupt membrane integrity, leading to bacterial cell death. This mechanism is similar to that of natural host-defense peptides (HDPs), which also target bacterial membranes directly .

Antimicrobial Activity

Research indicates that hydantoin derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of membrane-active hydantoin derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of cationic groups in these compounds enhances their interaction with negatively charged bacterial membranes, which is crucial for their antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Hydantoin Derivatives

| Compound | MIC (µg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| This compound | 12.5 | Pseudomonas aeruginosa | Bactericidal |

| Compound 22 | 25 | MRSA | Bactericidal |

| Nitrofurantoin | 50 | Various strains | Bactericidal |

Case Studies

- Hydantoin Derivatives Against MRSA : A study demonstrated that a specific hydantoin derivative (Compound 22) could completely eradicate MRSA in just 10 minutes at a concentration of 25 µg/mL. This rapid action underscores the potential of hydantoin compounds in treating resistant bacterial infections .

- Synergistic Effects : Another investigation into quaternized hydantoin-based N-chloramines revealed that these compounds acted synergistically with quaternary ammonium salts, enhancing their antibacterial effectiveness against Staphylococcus aureus and Escherichia coli. The study noted that a specific ratio of N-chloramine to quaternary ammonium salt provided superior efficacy compared to other ratios .

Selectivity and Toxicity

In addition to their antibacterial properties, the selectivity of these compounds towards mammalian cells has been assessed. For instance, Compound 22 exhibited IC50 values of 90 µg/mL for ovarian cancer cells and 100 µg/mL for colon cancer cells, indicating a favorable therapeutic window with limited hemolytic activity .

Propiedades

IUPAC Name |

5-(4-chlorobutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHLVOULDIXSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282003 | |

| Record name | 5-(4-Chlorobutyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40126-55-4 | |

| Record name | 40126-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Chlorobutyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.